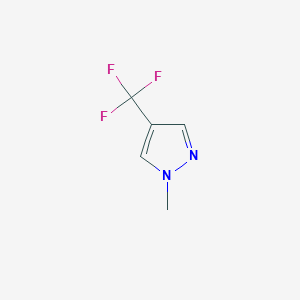

1-Methyl-4-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-4(2-9-10)5(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLKYHVPFFORGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methyl-4-(trifluoromethyl)-1H-pyrazole chemical structure and properties

This technical guide provides an in-depth analysis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole , a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis.[1]

A Strategic Scaffold for Bioactive Discovery [1]

Executive Summary & Structural Logic

In the landscape of fragment-based drug discovery (FBDD), 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (CAS: 176214-16-7 ) represents a "privileged structure."[1] Its value lies in the synergistic combination of the pyrazole ring—a robust pharmacophore—and the trifluoromethyl (

Mechanism of Action in Design:

-

Metabolic Stability: The

group at the C-4 position blocks metabolic oxidation (e.g., by CYP450 enzymes) at a typically vulnerable site on the aromatic ring.[1] -

Electronic Modulation: The strong electron-withdrawing nature of the

group ( -

Lipophilicity: The motif significantly increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.[1]

Physicochemical Profile

The following data characterizes the core scaffold. Researchers should note that while the 3- and 5-trifluoromethyl isomers are often liquid, the 4-substituted variants frequently exhibit higher crystallinity due to symmetry.[1]

| Property | Value / Description |

| IUPAC Name | 1-Methyl-4-(trifluoromethyl)-1H-pyrazole |

| CAS Number | 176214-16-7 |

| Molecular Formula | |

| Molecular Weight | 150.10 g/mol |

| Physical State | Low-melting solid or colorless oil (purity dependent) |

| LogP (Predicted) | ~1.2 – 1.6 (Moderate Lipophilicity) |

| H-Bond Acceptors | 2 (N-2, |

| H-Bond Donors | 0 (N-1 is methylated) |

Synthesis & Process Optimization

Core Directive: The synthesis of the 4-isomer is distinct from the 3- or 5-isomers because the starting material, 4-(trifluoromethyl)-1H-pyrazole, is symmetric with respect to tautomerism.[1] This eliminates the regioselectivity issues often plagued by asymmetric pyrazole alkylations.[1]

Protocol: N-Methylation of 4-(Trifluoromethyl)-1H-pyrazole[1]

Reagents:

-

Substrate: 4-(Trifluoromethyl)-1H-pyrazole[1][2][3][4][5][6]

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)[1]

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH)[1] -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-(trifluoromethyl)-1H-pyrazole (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add

(2.0 eq) at ambient temperature.[1] Stir for 30 minutes to ensure formation of the pyrazolate anion. Note: If using NaH, cool to 0°C and vent -

Alkylation: Add Methyl Iodide (1.2 eq) dropwise to control the exotherm.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS (Target Mass: 151.1 [M+H]+).[1]

-

Workup: Quench with water. Extract with Ethyl Acetate (

).[1][7] Wash combined organics with brine to remove DMF.[1] -

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

The following diagram illustrates the symmetry-driven synthesis, contrasting it with the regiochemical complexity of 3-substituted isomers.

Figure 1: The symmetry of the 4-substituted precursor ensures a single N-methylated product, simplifying purification.[1]

Reactivity & Functionalization: The C-5 Handle

For drug development, the core scaffold is rarely the final drug; it is a "warhead" carrier. The primary method to extend this scaffold is C-5 Lithiation .[1]

Mechanistic Insight:

Although the

Protocol: Regioselective C-5 Lithiation

-

Conditions: Dissolve 1-Methyl-4-(trifluoromethyl)-1H-pyrazole in anhydrous THF under Argon.

-

Lithiation: Cool to -78°C . Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.[1]

-

Intermediate: Stir for 30–60 minutes to generate the 5-lithio species.

-

Trapping: Add electrophile (e.g.,

, Aldehydes, Borates). -

Result: Access to 1-methyl-4-(trifluoromethyl)-5-substituted pyrazoles.

Figure 2: Functionalization logic utilizing the C-5 position as a nucleophilic handle for library generation.[1]

Medicinal Chemistry Applications

This scaffold is extensively utilized in the design of:

-

Kinase Inhibitors: The pyrazole nitrogen (N-2) serves as a hydrogen bond acceptor for the hinge region of kinases.[1] The

group fills hydrophobic pockets (e.g., the "gatekeeper" region). -

Agrochemicals: Used in succinate dehydrogenase inhibitors (SDHI) fungicides where the fluorinated pyrazole mimics critical metabolic intermediates.[1]

-

Bioisosteres: The 1-methyl-4-trifluoromethylpyrazole unit is often used as a bioisostere for phenyl or pyridine rings to improve metabolic half-life (

).[1]

Safety & Handling

-

Hazards: Class 6.1 (Toxic).[1] Irritating to eyes, respiratory system, and skin.

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, though the

group imparts significant chemical stability.

References

-

PubChem. 1-Methyl-4-(trifluoromethyl)-1H-pyrazole Compound Summary. National Library of Medicine. Link[1]

-

ChemScene. Product Data: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (CAS 176214-16-7).[1][2][6]Link[1]

-

Schlosser, M., et al. Regioselectivity in the Lithiation of 1-Methylpyrazoles.[8] European Journal of Organic Chemistry.[1][8][9][10] (Contextual citation for lithiation logic). Link

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Fluorinated Pyrazoles.[1]Link[1]

Sources

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 1356997-25-5|1-Methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. 1-methyl-4-(trifluoromethyl)-1h-pyrazole_Aladdin试剂 [labgogo.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Comparison: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole vs. 1-Methyl-3-(trifluoromethyl)pyrazole

[1]

Executive Summary

This technical guide provides a comparative analysis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (Target A) and 1-Methyl-3-(trifluoromethyl)pyrazole (Target B).[1] While both are trifluoromethylated N-methylpyrazoles used as bioisosteres in drug discovery, they exhibit distinct electronic profiles, synthetic accessibilities, and reactivity patterns.

-

Target A (4-

) is typically accessed via functionalization of the pre-formed pyrazole ring (C4-iodination followed by trifluoromethylation).[1][2] It offers a unique vector for -

Target B (3-

) is synthesized via cyclization of hydrazine with trifluoromethyl-1,3-dicarbonyl equivalents.[1] It faces significant regioselectivity challenges (vs. the 5-

Part 1: Chemical Identity & Physical Properties[2][3]

| Feature | 1-Methyl-4-(trifluoromethyl)-1H-pyrazole | 1-Methyl-3-(trifluoromethyl)pyrazole |

| Structure | ||

| CAS Number | 116466-43-8 (Generic/Related) | 122431-37-2 (5-OH precursor often cited) |

| Electronic Effect | Strong inductive withdrawal on C3 and C5 protons.[1] | Inductive withdrawal primarily on C4; C5 is less deactivated.[1][2] |

| Dipole Moment | Lower (Symmetric vector cancellation possible) | Higher (Vectors additive) |

| C5-H Acidity | High (Activated by adjacent N and 4- | Moderate (Activated by adjacent N only) |

| Primary Use | Kinase inhibitor core, Metabolic blocker | Agrochemical scaffold, Fused-ring precursor |

Part 2: Synthesis & Regioselectivity[2][4][5]

The synthesis of these two isomers represents a dichotomy in heterocyclic chemistry: Cyclization (De Novo) vs. Functionalization (Post-Synthetic).[2]

1-Methyl-4-(trifluoromethyl)-1H-pyrazole (Functionalization Route)

Direct cyclization to yield the 4-

-

Step 1: Iodination of 1-methylpyrazole using

/CAN or NIS to yield 4-iodo-1-methylpyrazole .[1] -

Step 2: Copper-mediated trifluoromethylation using reagents like

(Ruppert-Prakash reagent) or

1-Methyl-3-(trifluoromethyl)pyrazole (Cyclization Route)

This isomer is synthesized via the condensation of 4,4,4-trifluoro-1,3-butanedione (or its ethoxy-enone equivalent) with methylhydrazine.[1]

-

The Challenge: Regioselectivity. The reaction produces a mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole.[1]

-

The Solution: Solvent control.[2][3][4] Protic solvents often favor the 5-isomer, while specific thermodynamic conditions or bulky protecting groups can shift the ratio. Separation is typically achieved via fractional distillation due to boiling point differences.[2]

Visualization: Synthetic Workflows

Figure 1: Comparative synthetic pathways showing the functionalization strategy for the 4-isomer vs. the cyclization strategy for the 3-isomer.

Part 3: Reactivity Profile & C-H Activation

The position of the

Lithiation (C-H Activation)

-

Target A (4-

): The C5 proton is highly acidic due to the cumulative electron-withdrawing effects of the adjacent Nitrogen (N1) and the 4- -

Target B (3-

): Lithiation also occurs at C5 (the most acidic site).[1][2]

Electrophilic Substitution (SEAr)[2]

-

Target A (4-

): The reactive C4 position is blocked.[1][2] Further functionalization must occur at C3 or C5 via deprotonation.[2] -

Target B (3-

): The C4 position is open and available for SEAr (e.g., halogenation, nitration), allowing for the construction of highly substituted pyrazoles (e.g., 1-methyl-3-trifluoromethyl-4-bromo-pyrazole).[1]

Visualization: Reactivity Logic[2]

Figure 2: Reactivity maps highlighting the blocked C4 position in Target A and the open C4 position in Target B.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (via C4-Iodide)

Note: This protocol assumes the starting material 4-iodo-1-methylpyrazole is available or synthesized via standard iodination.[1]

-

Reagents: 4-Iodo-1-methylpyrazole (1.0 eq),

(1.2 eq), CuI (0.2 eq), KF (1.2 eq), DMF/NMP (Solvent).[2] -

Setup: Flame-dried Schlenk flask under Argon atmosphere.

-

Procedure:

-

Workup: Quench with aqueous

(to sequester Copper). Extract with -

Purification: Silica gel chromatography (Hexanes/EtOAc). The product is a volatile oil/low-melting solid; avoid high vacuum for extended periods.[1]

Protocol 2: Regioselective Synthesis of 1-Methyl-3-(trifluoromethyl)pyrazole

Based on optimized cyclization conditions to minimize the 5-isomer.

-

Reagents: 4,4,4-Trifluoro-1,3-butanedione (1.0 eq), Methylhydrazine (1.0 eq), Ethanol (Solvent).[2]

-

Procedure:

-

Purification (The Challenge):

-

The reaction yields a mixture (typically ~1:4 ratio of 3-isomer to 5-isomer in standard conditions).[1]

-

Distillation: The 3-isomer typically has a lower boiling point than the 5-isomer due to lower dipole/hydrogen bonding capability (if OH tautomers are present).[1] Use a spinning band column for effective separation.[1][2]

-

Part 5: Medicinal Chemistry Applications[2][4][5][8][9][10][11]

Metabolic Stability & Lipophilicity[1][2]

-

4-

(Target A): Often used to block the C4 metabolic "soft spot."[1][2] In many pyrazole drugs, C4 is prone to oxidative metabolism (e.g., by CYP450).[2] Installing a -

3-

(Target B): Used when the C4 position is required for further substitution (e.g., biaryl coupling).[2] The 3-

Case Study: MALT1 Inhibitors

Recent patent literature (e.g., HotSpot Therapeutics, Janssen) highlights the use of trifluoromethylpyrazoles in MALT1 inhibitors.[2][5]

-

Observation: Switching from a 5-

to a 4-

References

-

Regioselective Synthesis of Trifluoromethylpyrazoles: Tairov, M. A., et al. "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles."[1] Org.[1][2][6] Process Res. Dev. 2020, 24, 2619–2632.[2] Link[2]

-

Lithiation of Pyrazoles: Balle, T., et al. "Regioselectivity in Lithiation of 1-methylpyrazole." Org.[1][2][6] Biomol. Chem. 2006, 4, 1261-1267. Link

-

MALT1 Inhibitor SAR: "An updated patent review of MALT1 inhibitors (2021–present)." Expert Opinion on Therapeutic Patents. 2025.[1][2][7][8][9] Link[2]

-

C-H Functionalization: Kang, E., et al. "Transition-metal-catalyzed C–H functionalization of pyrazoles."[6] Org.[1][2][6] Biomol. Chem. 2020, 18, 6192-6210.[6] Link

-

General Synthesis: "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." J. Org.[1][2] Chem. 2024.[1][2][4][5][7][8][10][11] Link[2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylation enables the use of fluorine-free ether electrolytes in high-voltage lithium metal batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rational Lithium Salt Molecule Tuning for Fast Charging/Discharging Lithium Metal Battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of the 1-Methyl-4-(trifluoromethyl)-1H-pyrazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Chemistry

The 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold is a five-membered heterocyclic ring system that has garnered significant attention in both agrochemical and medicinal chemistry.[1][2][3][4] Its unique structural features, including the presence of a trifluoromethyl group, impart desirable physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5] This guide provides a comprehensive overview of the diverse biological activities associated with this scaffold, delving into its mechanisms of action, structure-activity relationships, and key experimental protocols for its evaluation. Pyrazole derivatives have a rich history in the development of pharmaceuticals and agrochemicals, with numerous commercialized products underscoring their importance.[1][4]

Agrochemical Applications: Protecting Crops with Precision

The 1-methyl-4-(trifluoromethyl)-1H-pyrazole core is a cornerstone in the development of modern pesticides, offering potent and selective control of various agricultural pests.

Insecticidal Activity: A Neurotoxic Powerhouse

Derivatives of this scaffold have demonstrated broad-spectrum insecticidal activity against a range of lepidopteran and dipteran pests.[6] The primary mechanisms of action involve the disruption of the insect's central nervous system.

Mechanism of Action:

Two primary molecular targets have been identified for pyrazole-based insecticides:

-

GABA-gated Chloride Channel Antagonism: Phenylpyrazole insecticides, a class that includes the notable fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[7][8] By blocking the GABA-gated chloride channels in nerve cells, these compounds prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and eventual death of the insect.[7][8]

-

Ryanodine Receptor (RyR) Modulation: Another class of pyrazole-containing insecticides, such as chlorantraniliprole, targets the insect ryanodine receptors.[6] These compounds lock the RyRs in a partially open state, leading to the uncontrolled release of intracellular calcium stores. This depletion of calcium results in muscle contraction, paralysis, and ultimately, insect mortality.[6]

Caption: Mechanisms of insecticidal action for pyrazole derivatives.

Quantitative Data on Insecticidal Activity:

| Compound Class | Target Pest | Concentration | Mortality/Activity | Reference |

| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Plutella xylostella | 200 µg/mL | 100% | [6] |

| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Mythimna separata | 200 µg/mL | 100% | [6] |

| Phenylpyrazole derivatives | Aedes albopictus | 0.5 mg/L | 60-80% (larvicidal) | [8] |

| Phenylpyrazole derivatives | Plutella xylostella | 50 mg/L | 87-93% | [8] |

| N-pyridylpyrazole thiazole derivatives | Plutella xylostella | 5.32 mg/L (LC50) | 50% | [9] |

| N-pyridylpyrazole thiazole derivatives | Spodoptera exigua | 6.75 mg/L (LC50) | 50% | [9] |

Herbicidal Activity: A Weed Control Agent

The 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold is also a key component in the discovery of novel herbicides.[4][10] These compounds can act through various mechanisms, with some exhibiting bleaching activity, indicative of interference with pigment biosynthesis.[11] The substitution pattern on the pyrazole ring is critical for herbicidal efficacy, with the introduction of a trifluoromethyl group often enhancing activity.[10][11]

Structure-Activity Relationship (SAR) Insights:

-

The nature of the substituent at the 1-position of the pyrazole ring plays a significant role in herbicidal activity. For instance, a 2,2,2-trifluoroethyl group at this position has been shown to be more effective than a phenyl group.[11]

-

The group attached to the 5-position of the pyrazole ring is also crucial for activity. Modification at this position with a pyrimidine group has demonstrated significant inhibitory effects on certain weeds.[11]

Quantitative Data on Herbicidal Activity:

| Compound Structure | Target Weed | Application Rate | Inhibition | Reference |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | 750 g a.i. ha⁻¹ (post-emergence) | 82% (fresh weight) | [11] |

| Phenylpyrazole with strobilurin moiety | Amaranthus retroflexus | 100 mg/L | Good activity | [12] |

| Pyrazole derivatives with phenylpyridine moieties | Digitaria sanguinalis, Abutilon theophrasti | 150 g a.i./hm² | 50-60% | [13] |

Medicinal and Pharmacological Applications: A Scaffold for Drug Discovery

The versatility of the 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold extends into medicinal chemistry, where it serves as a foundational structure for the development of a wide array of therapeutic agents.[1][3][14]

Anticancer Activity: Targeting Key Signaling Pathways

This pyrazole core is a prominent feature in the design of small-molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[15][16][17]

Mechanism of Action:

-

Kinase Inhibition: Many pyrazole derivatives have been developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[15][16][18][19] By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and angiogenesis.[16][17]

-

PD-1/PD-L1 Interaction Inhibition: More recently, derivatives of this scaffold have been identified as potent inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[20] This is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By blocking this interaction, these small molecules can restore the T-cell-mediated anti-tumor immune response.[20]

Caption: Anticancer mechanisms of pyrazole derivatives.

Quantitative Data on Anticancer Activity:

| Compound Class | Target | IC50/EC50 Value | Cancer Type | Reference |

| 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | PD-1/PD-L1 Interaction | 9.6 nM (HTRF assay) | General | [20] |

| 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | PD-1/PD-L1 Interaction | 1.61 µM (cell-based) | General | [20] |

| 1,3,5-triazine-based pyrazole derivative (5h) | EGFR Tyrosine Kinase | 229.4 nM | Breast, Liver, etc. | [15] |

| Pyrazole-based Akt1 inhibitor | Akt1 | 1.3 nM | Colon cancer | [18] |

Antimicrobial Activity: Combating Pathogens

The 1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold has also been explored for its antimicrobial properties, with derivatives showing efficacy against a range of bacteria and fungi.[21][22][23] Notably, some of these compounds have demonstrated activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[23]

Quantitative Data on Antimicrobial Activity:

| Compound Class | Target Organism | MIC Value | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Enterococcus faecium (resistant) | Potent activity | [23] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Staphylococcus aureus (MRSA) | 91.0 µM | [22] |

| 3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Staphylococcus aureus | 32 µg/mL | [22] |

Experimental Protocols

Protocol: Insecticidal Bioassay against Plutella xylostella (Diamondback Moth)

This protocol is a representative example of how to assess the insecticidal activity of novel 1-methyl-4-(trifluoromethyl)-1H-pyrazole derivatives.

1. Rearing of Insects:

-

Plutella xylostella larvae are reared on fresh cabbage leaves at 25 ± 1 °C, 60-70% relative humidity, and a 16:8 h (light:dark) photoperiod. Third-instar larvae are used for the bioassay.

2. Preparation of Test Solutions:

-

The synthesized pyrazole compounds are dissolved in a small amount of dimethyl sulfoxide (DMSO).

-

This stock solution is then diluted with distilled water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of desired test concentrations (e.g., 500, 200, 100, 50, 25 mg/L).

-

A negative control solution is prepared with the same concentration of DMSO and surfactant in distilled water. A positive control using a known insecticide (e.g., chlorantraniliprole) should also be included.

3. Bioassay Procedure (Leaf-Dipping Method):

-

Fresh cabbage leaf discs (approximately 5 cm in diameter) are cut.

-

Each leaf disc is dipped into a test solution for 10-15 seconds and then allowed to air dry.

-

The treated leaf discs are placed individually in petri dishes lined with moistened filter paper.

-

Ten third-instar larvae of P. xylostella are carefully transferred onto each treated leaf disc.

-

Each concentration is tested in triplicate.

4. Data Collection and Analysis:

-

The petri dishes are maintained under the same conditions as insect rearing.

-

Mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

-

The corrected mortality rate is calculated using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

-

The data is subjected to Probit analysis to determine the LC50 (lethal concentration required to kill 50% of the population) values.

References

- Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)

- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC. (URL: )

- Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed. (URL: )

- Current status of pyrazole and its biological activities - PMC. (URL: )

- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (URL: )

- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (URL: )

- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (URL: )

- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (URL: _)

- (PDF)

- 1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3 - Chem-Impex. (URL: )

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds | ACS Omega - ACS Public

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public

- The structures and herbicidal activities of pyrazole derivatives at a...

- Methyl 5-(4-methylsulfanylphenyl)-1-(4-trifluoromethyl-phenyl)

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: )

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: )

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (URL: )

- Muthubhupathi G, et al.

- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. (URL: )

- Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - Frontiers. (URL: )

- Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC - NIH. (URL: )

- Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. (URL: )

- PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. (URL: )

- Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and - RJPBCS. (URL: )

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (URL: )

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: )

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - Semantic Scholar. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academicstrive.com [academicstrive.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. chemimpex.com [chemimpex.com]

- 6. html.rhhz.net [html.rhhz.net]

- 7. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. rjpbcs.com [rjpbcs.com]

- 17. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. meddocsonline.org [meddocsonline.org]

- 23. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profile of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole

[1][2][3]

Executive Summary

1-Methyl-4-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic building block commonly employed in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its solubility profile is governed by the competing effects of the polar pyrazole core and the highly lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position.[1][2][3]

Unlike its more common isomers (3-CF₃ and 5-CF₃), the 4-CF₃ substitution pattern creates a unique dipole vector that enhances solubility in polar aprotic solvents while maintaining significant lipophilicity.[1][2][3] This guide provides a predictive solubility landscape, thermodynamic rationale, and validated protocols for experimental determination.[4]

Physicochemical Profile & Solubility Drivers

To understand the solubility behavior of this molecule, we must analyze its structural components.[4][5]

| Feature | Chemical Effect | Solubility Impact |

| Pyrazole Core | Aromatic, electron-rich (at N), polar.[1][2][3][5] | Promotes solubility in polar organic solvents (MeOH, DMSO).[4] |

| N-Methylation | Removes H-bond donor (NH).[1][2][3] | Increases solubility in aprotic solvents (DCM, THF) compared to the NH-parent.[4] Reduces water solubility. |

| 4-CF₃ Group | Strong electron-withdrawing, high lipophilicity.[1][2][3] | Decreases water solubility significantly.[2][3][6] Enhances solubility in fluorinated solvents and non-polar aromatics.[2][3] |

Estimated LogP: ~1.8 – 2.2 (Predicted based on structural analogs).[2][3][4] pKa (Conjugate Acid): ~2.0 – 2.5 (The CF₃ group reduces the basicity of the N2 nitrogen).[4]

Solubility Landscape

The following data represents the predictive solubility profile derived from structural analogs (e.g., 1-methyl-3-(trifluoromethyl)pyrazole) and thermodynamic principles of fluorinated heterocycles.

Tier 1: High Solubility (Primary Solvents)

Use these for stock solutions (100 mM+) or chemical reactions.[1][2][4]

-

DMSO (Dimethyl Sulfoxide): The "universal" solvent for this class.[4] Excellent interaction with the dipole of the pyrazole ring.[2][3]

-

DMF (Dimethylformamide) / DMAc: Similar performance to DMSO; preferred for high-temperature reactions.[1][2][3][4]

-

Acetonitrile (MeCN): Excellent solubility; standard solvent for HPLC analysis and many nucleophilic substitutions.[4]

-

DCM (Dichloromethane): Very high solubility due to favorable dispersion forces with the -CF₃ group and lack of H-bond donor requirement.[1][2][3]

Tier 2: Moderate Solubility (Process Solvents)

Use these for extractions, crystallizations, or chromatography.[4]

-

Methanol / Ethanol: Soluble, but less so than in aprotic solvents due to the hydrophobic CF₃ effect disrupting the solvent's H-bond network.[2][3] Often used as a "good solvent" in recrystallization pairs.[2][3]

-

Ethyl Acetate (EtOAc): Good solubility; standard extraction solvent.[3][4]

-

THF (Tetrahydrofuran): Good solubility; useful for organometallic coupling reactions.[2][3][4]

-

Toluene: Moderate solubility; increases significantly with temperature.[2][3]

Tier 3: Low Solubility (Anti-Solvents)

Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation forces acting on the molecule.

Caption: Schematic of solvation forces. The N-methyl pyrazole core favors polar aprotic solvents (Green), while the CF3 group recruits lipophilic solvents (Yellow).[4] Water (Red) is thermodynamically unfavorable.[1][2][4]

Experimental Protocols

Since specific batch-to-batch polymorphic variations can affect solubility, experimental verification is required for critical applications (e.g., formulation).[2][4]

Protocol A: Kinetic Solubility (High Throughput)

Best for: Rapidly checking if a compound will dissolve for a bioassay.[1][2]

-

Preparation: Weigh 10 mg of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole into a clear glass vial.

-

Addition: Add solvent (e.g., DMSO) in 50 µL increments at Room Temperature (25°C).

-

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) where the solution becomes perfectly clear (no visible particles). -

Calculation:

[2][4]

Protocol B: Thermodynamic Solubility (Equilibrium)

Best for: Accurate physicochemical characterization.[1][2][4]

-

Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent in a crimp-top vial.

-

Equilibration: Shake or stir at a constant temperature (25°C) for 24 hours .

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).[2][3][4]

-

Quantification (HPLC):

-

Dilute the filtrate 100-fold with Acetonitrile.[2]

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[4]

-

Mobile Phase: 50:50 Water:Acetonitrile (+0.1% Formic Acid).[3][4]

-

Detection: UV at 254 nm (aromatic π-π* transition).[1][2][3]

-

Compare peak area against a standard curve of known concentration.[2][3]

-

Workflow for Solvent Selection

Use this decision tree to select the appropriate solvent for your specific application.

Caption: Decision tree for selecting the optimal solvent based on experimental needs (Synthesis, Analysis, or Storage).

References

-

PubChem Compound Summary. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (Isomer Analog Data). National Center for Biotechnology Information.[2][3] Accessed Feb 2026.[2][3] Link

-

BenchChem Protocols. General Solubility Determination for Pyrazole Derivatives.Link[1][2][4]

-

ChemicalBook. Physicochemical properties of Methyl-Trifluoromethyl-Pyrazoles.Link[1][2][4][7]

-

Journal of Organic Chemistry. Synthesis of Diverse N-Trifluoromethyl Pyrazoles (Solvent Effects). ACS Publications.[2][3] Link

Disclaimer: The solubility data provided is based on predictive models and structural analogs of the 4-trifluoromethyl isomer.[1][2][3] Always perform a small-scale solubility test (Protocol A) before committing valuable material to a large-scale process.[1][2][3][4]

Sources

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-methyl-3-(trifluoromethyl)-1H-pyrazole | 153085-14-4 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing C-H Trifluoromethylation of Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the C-H trifluoromethylation of pyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and achieve optimal results.

Introduction: The "Why" Behind the "How"

The introduction of a trifluoromethyl (CF₃) group into pyrazole scaffolds is a cornerstone of modern medicinal and agrochemical research. [1]The unique properties of the CF₃ group, such as high electronegativity and lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. [1][2]However, the direct C-H trifluoromethylation of pyrazoles can be a challenging endeavor, often plagued by issues of low yield, poor regioselectivity, and substrate-dependent reactivity. This guide will delve into the causality behind these experimental challenges and provide logical, evidence-based solutions.

Troubleshooting Guide: From Common Issues to Complex Challenges

This section is structured to address the most common problems encountered during the C-H trifluoromethylation of pyrazoles. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Issue 1: Low to No Conversion of Starting Material

Question: I am not observing any significant formation of my desired trifluoromethylated pyrazole. What are the likely causes and how can I improve the conversion?

Potential Causes & Solutions:

-

Inadequate Activation of the Trifluoromethylating Agent: Many trifluoromethylating agents, such as sodium trifluoromethanesulfinate (Langlois' reagent), require an oxidant to generate the reactive CF₃ radical. [1] * Troubleshooting:

- Verify Oxidant Activity: Ensure your oxidant (e.g., ammonium persulfate, tert-butyl hydroperoxide) is fresh and has been stored correctly.

- Increase Oxidant Equivalents: Stoichiometric or even excess amounts of the oxidant are often required. Incrementally increase the equivalents of the oxidant and monitor the reaction progress.

-

Poor Catalyst Activity: In catalyzed reactions, the catalyst's effectiveness is paramount.

-

Troubleshooting:

-

Catalyst Purity and Handling: Use a high-purity catalyst and handle it under an inert atmosphere if it is sensitive to air or moisture.

-

Screen Different Catalysts: The choice of catalyst can be substrate-dependent. For copper-catalyzed reactions, consider screening different copper salts (e.g., Cu(OTf)₂, CuSO₄·5H₂O). [1][3]* Unfavorable Reaction Conditions: Temperature, solvent, and reaction time can all dramatically impact conversion.

-

-

Troubleshooting:

-

Optimize Temperature: Some trifluoromethylation reactions are sensitive to temperature. If you are running the reaction at room temperature, consider gentle heating (e.g., 35-50 °C) to facilitate radical generation. [3] * Solvent Screening: The polarity of the solvent can influence the reaction's efficiency. Screen a range of solvents, from polar aprotic (e.g., DMSO, CH₃CN, DMF) to less polar options (e.g., dioxane, THF). [3]A mixture of solvents, such as DMSO/water, has been shown to be effective in some cases. [1] * Extend Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction by TLC or LC-MS over an extended timeframe (e.g., 12-24 hours).

-

-

-

Substrate Reactivity: The electronic properties of your pyrazole substrate play a crucial role.

-

Troubleshooting:

-

Electron-Rich Substrates: C-H trifluoromethylation often works best on electron-rich heterocycles. If your pyrazole is highly electron-deficient, the reaction may be sluggish. [1] * Protecting Groups: The free N-H of the pyrazole can interfere with the reaction. Protection of the pyrazole nitrogen with a suitable group (e.g., SEM, -CH₂C₆F₅) can improve reactivity. [1]

-

-

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Potential Causes & Solutions:

-

Steric Hindrance: The trifluoromethyl group will preferentially add to the less sterically hindered C-H position.

-

Troubleshooting:

-

Substituent Effects: Analyze the steric bulk of the substituents on your pyrazole ring. If possible, modify the synthetic route to introduce bulky groups that can direct the trifluoromethylation to the desired position.

-

-

-

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can direct the regioselectivity of the reaction. [4] * Troubleshooting:

- Directing Groups: The introduction of specific functional groups can influence the position of trifluoromethylation. For example, in some systems, electron-withdrawing groups can favor cycloaddition at certain positions. [4] * Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations, a principle that may be applicable to post-functionalization as well. [5]* Reaction Mechanism: The specific mechanism of the trifluoromethylation reaction will dictate the factors that control regioselectivity.

-

Troubleshooting:

-

Change the Trifluoromethylating Agent: Different trifluoromethylating agents can operate via different mechanisms (e.g., radical vs. nucleophilic vs. electrophilic). Switching from a radical-based approach to one involving a different reactive intermediate may alter the regiochemical outcome.

-

Issue 3: Product Decomposition or Side Reactions

Question: I am observing the formation of significant byproducts or decomposition of my desired product. What could be causing this and how can I mitigate it?

Potential Causes & Solutions:

-

Harsh Reaction Conditions: High temperatures or highly reactive reagents can lead to product degradation.

-

Troubleshooting:

-

Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time.

-

Controlled Reagent Addition: Add reactive components, such as the oxidant or the trifluoromethylating agent, slowly and in portions to control the reaction exotherm and minimize side reactions.

-

-

-

Instability of the Trifluoromethylated Product: Some trifluoromethylated pyrazoles can be unstable, particularly if other sensitive functional groups are present.

-

Troubleshooting:

-

Work-up Procedure: Ensure your work-up procedure is not contributing to decomposition. For example, avoid strongly acidic or basic conditions if your product is sensitive to them. A careful quench with a mild reducing agent like sodium bisulfite or an alcohol can be beneficial. [6] * Purification Method: During purification by column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of triethylamine in the eluent.

-

-

Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating agent is best for my pyrazole?

There is no single "best" agent, as the optimal choice depends on your specific substrate and the desired reaction conditions. Common and effective options include:

-

Sodium trifluoromethanesulfinate (Langlois' reagent): A versatile and relatively inexpensive reagent that generates CF₃ radicals upon oxidation. [1]* Togni's reagents: Hypervalent iodine compounds that are effective for electrophilic trifluoromethylation.

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): A nucleophilic trifluoromethylating agent, often used in conjunction with a fluoride source or a Lewis acid. [7][8] Q2: How do I determine the regiochemistry of my trifluoromethylated pyrazole?

The most common method for determining the position of the CF₃ group is through NMR spectroscopy.

-

¹⁹F NMR: The chemical shift of the CF₃ group can provide valuable information about its electronic environment. [9]* ¹H-¹⁹F and ¹³C-¹⁹F Coupling: The coupling patterns between the fluorine atoms and nearby protons or carbons can help to definitively assign the structure.

-

NOESY/ROESY: These 2D NMR experiments can show through-space correlations between the CF₃ group and other protons on the pyrazole ring, confirming their proximity.

Q3: My reaction is not reproducible. What are the key parameters to control?

Reproducibility issues often stem from subtle variations in reaction setup and reagent quality. Key parameters to control include:

-

Reagent Purity and Stoichiometry: Use high-purity reagents and accurately measure their quantities.

-

Atmosphere: If the reaction is sensitive to air or moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon).

-

Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics.

-

Temperature Control: Use a reliable method for maintaining a constant reaction temperature.

Experimental Protocols

General Protocol for Copper-Mediated C-H Trifluoromethylation of N-Protected Pyrazoles

This protocol is adapted from a known procedure and serves as a good starting point for optimization. [1] Materials:

-

N-protected pyrazole substrate

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

To a reaction vial, add the N-protected pyrazole substrate (1.0 equiv), CF₃SO₂Na (3.0 equiv), and CuSO₄·5H₂O (0.2 equiv).

-

Add DMSO and water (e.g., a 5:2 ratio by volume).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add (NH₄)₂S₂O₈ (5.0 equiv) in portions over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Summary

| Problem | Potential Cause | Suggested Solution |

| Low/No Conversion | Inactive reagents | Use fresh oxidant and high-purity catalyst. |

| Suboptimal conditions | Screen solvents, temperature, and reaction time. | |

| Low substrate reactivity | Protect the pyrazole N-H; consider electronic effects. | |

| Poor Regioselectivity | Steric/electronic factors | Modify substituents to direct the reaction. |

| Solvent effects | Try fluorinated alcohol solvents. [5] | |

| Product Decomposition | Harsh conditions | Lower the reaction temperature; add reagents slowly. |

| Unstable product | Use a mild work-up and purification procedure. |

Visualizing the Process

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues in C-H trifluoromethylation of pyrazoles.

General Reaction Scheme

Caption: Overview of a typical C-H trifluoromethylation reaction of a pyrazole.

References

-

MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

-

Frontiers. (2020, October 6). Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Retrieved from [Link]

-

ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. Retrieved from [Link]

-

PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]

-

PMC - NIH. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]

-

ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2026, February 4). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds | ACS Omega. Retrieved from [Link]

-

RSC Publishing. (2019, September 30). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. Retrieved from [Link]

-

PMC. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Retrieved from [Link]

-

ACS Publications. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters. Retrieved from [Link]

-

PMC. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 5). ChemInform Abstract: Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. | Request PDF. Retrieved from [Link] trifluoromethyl-1H-pyrazoles

-

SciSpace. (2018, December 12). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Minimizing side products in trifluoromethylpyrazole synthesis

Welcome to the Technical Support Center for Trifluoromethylpyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical fluorinated heterocycles. Trifluoromethylpyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals, but their synthesis can present unique challenges, particularly concerning side product formation and regioselectivity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side products and optimize your synthetic outcomes. The guidance herein is based on established chemical principles and field-proven insights.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of Regioisomeric Mixtures

Q: My reaction is producing a mixture of 3- and 5-trifluoromethylpyrazole regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is the most common side reaction in the synthesis of unsymmetrically substituted pyrazoles, especially when using the classical Knorr synthesis approach with 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3][4] The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants and the reaction conditions.[2]

Probable Causes & Solutions:

-

Nature of the 1,3-Dicarbonyl Precursor: The electronic environment around the two carbonyl groups is a primary determinant of the initial nucleophilic attack by the hydrazine. The more electrophilic carbonyl carbon will be preferentially attacked.

-

Expert Insight: The highly electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon. In the reaction of a 1,1,1-trifluoro-1,3-diketone with a substituted hydrazine, the initial attack of the more nucleophilic nitrogen of the hydrazine (e.g., the NH2 group of phenylhydrazine) typically occurs at the carbonyl next to the CF3 group.[5]

-

Troubleshooting Protocol 1: Solvent Optimization for Regiocontrol. The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the nucleophilicity of the hydrazine, thereby affecting regioselectivity.[1]

-

Initial Screening: If you are using a standard solvent like ethanol, consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE). TFE can stabilize certain intermediates through hydrogen bonding, potentially favoring the formation of one regioisomer.[6]

-

Aprotic vs. Protic Solvents: Compare the reaction in an aprotic solvent (e.g., toluene, dioxane) versus a protic solvent (e.g., ethanol, acetic acid). Acidic conditions can sometimes enhance regioselectivity.

-

Analysis: Analyze the crude reaction mixture by ¹H NMR, ¹⁹F NMR, or GC-MS to determine the isomeric ratio.[7][8]

-

-

-

Substituents on the Hydrazine: The steric bulk and electronic properties of the substituent on the hydrazine also play a crucial role.

-

Expert Insight: For substituted hydrazines (R-NHNH2), the relative nucleophilicity of the two nitrogen atoms is key. Generally, the terminal nitrogen (NH2) is more nucleophilic and less sterically hindered, leading to its initial attack on the more electrophilic carbonyl.[5]

-

Troubleshooting Protocol 2: Modifying the Hydrazine Reagent.

-

If using a simple substituted hydrazine (e.g., methylhydrazine) leads to poor selectivity, consider using a hydrazine with a more sterically demanding substituent to potentially direct the reaction towards a single isomer.[2]

-

Alternatively, using a directing group on the hydrazine that can be removed later is a viable strategy.

-

-

-

Alternative Synthetic Strategies for High Regioselectivity:

-

1,3-Dipolar Cycloaddition: This method offers excellent control over regioselectivity. The use of 4-trifluoromethylsydnones in cycloaddition reactions with alkynes provides a general and highly regioselective approach to 5-trifluoromethylpyrazoles.[1]

-

Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts like Lewis acids.[9][10][11]

-

Issue 2: Low Yield of the Desired Trifluoromethylpyrazole

Q: My reaction yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely causes and how can I improve the yield?

A: Low yields can stem from incomplete reactions, degradation of starting materials or products, or the formation of multiple side products. A systematic approach to troubleshooting is essential.

Probable Causes & Solutions:

-

Incomplete Cyclization/Aromatization: The reaction may be stalling at the pyrazoline intermediate stage.[4]

-

Expert Insight: The final step in many pyrazole syntheses is an oxidation or elimination to form the aromatic pyrazole ring. If this step is inefficient, the pyrazoline will be a major byproduct.

-

Troubleshooting Protocol 3: Promoting Aromatization.

-

Oxidizing Agent: If your synthesis route proceeds via a pyrazoline, consider adding a mild oxidizing agent. Heating in DMSO under an oxygen atmosphere or using manganese dioxide (MnO2) can be effective.[11][12][13]

-

Reaction Time and Temperature: Increase the reaction time or temperature to facilitate the elimination of water and subsequent aromatization. Monitor the reaction progress by TLC to avoid product degradation.

-

-

-

Stability of Reagents: Some reagents, like in-situ generated diazo compounds or trifluoromethylhydrazine, can be unstable.[14][15]

-

Expert Insight: For instance, trifluoromethylhydrazine has a short half-life in solution.[15] Its efficient trapping with the 1,3-dicarbonyl compound is crucial for high yields.

-

Troubleshooting Protocol 4: Optimizing Reaction Conditions for Unstable Intermediates.

-

Temperature Control: Maintain the reaction temperature below 10 °C during the generation and reaction of unstable intermediates to minimize decomposition.[15]

-

Stoichiometry: Use a slight excess (1.2 equivalents) of the 1,3-dicarbonyl partner to ensure the complete trapping of the transient hydrazine.[15]

-

One-Pot Procedures: Employ one-pot procedures where the unstable intermediate is generated and consumed in the same reaction vessel without isolation.[9][15][16]

-

-

-

Suboptimal Reaction pH: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products.[2]

-

Expert Insight: The cyclocondensation reaction is often catalyzed by acid. However, strongly acidic conditions can lead to the degradation of some starting materials.

-

Troubleshooting Protocol 5: pH Optimization.

-

Catalytic Acid: If not already in use, add a catalytic amount of a mild acid like acetic acid or p-toluenesulfonic acid (TsOH).[15]

-

Screening: Perform small-scale reactions with varying amounts of acid catalyst to find the optimal concentration for your specific substrates.

-

-

Visualizing the Challenge: Regioisomer Formation

The following diagram illustrates the common challenge of regioisomer formation during the Knorr synthesis of trifluoromethylpyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Identification of Impurities in 1-Methyl-4-(trifluoromethyl)-1H-pyrazole Batches

Welcome to the technical support center for the analysis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in various batches of this key chemical intermediate. By understanding the potential impurities and employing robust analytical strategies, you can ensure the quality and integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 1-Methyl-4-(trifluoromethyl)-1H-pyrazole batches?

A1: Impurities in 1-Methyl-4-(trifluoromethyl)-1H-pyrazole can be broadly categorized into organic, inorganic, and residual solvents.[1][2]

-

Organic Impurities: These are the most common and can arise from various sources during the synthesis and storage of the drug substance.[1] They include:

-

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route. For instance, in syntheses involving the condensation of a β-diketone with a hydrazine derivative, residual amounts of these precursors may be present.[3]

-

By-products: These are formed from side reactions during the synthesis. A notable example is the formation of regioisomers. The reaction of a non-symmetrical 1,3-diketone with a monosubstituted hydrazine can lead to a mixture of two pyrazole regioisomers.

-

Degradation Products: These impurities form during the manufacturing process or upon storage.[4] Forced degradation studies, which expose the compound to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[5][6][7]

-

-

Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis. Elemental impurities, originating from raw materials or manufacturing equipment, are also a consideration.[2]

-

Residual Solvents: These are organic volatile chemicals used or produced during the manufacturing process.[1] Their control is guided by the International Council for Harmonisation (ICH) Q3C guidelines.[8][9]

Q2: My batch of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole shows an unexpected peak in the HPLC analysis. How do I begin to identify this unknown impurity?

A2: A systematic approach is key to identifying unknown impurities. The process generally involves isolation, structural elucidation, and confirmation.

Step 1: Gather Preliminary Data Before attempting isolation, gather as much information as possible from your initial analysis.

-

HPLC-UV: Note the retention time and UV-Vis spectrum of the impurity. The UV spectrum can provide initial clues about the chromophoric structure.

-

LC-MS: This is a powerful tool for obtaining the molecular weight of the impurity.[2] The mass-to-charge ratio (m/z) of the molecular ion peak is a critical piece of information.

Step 2: Isolate the Impurity If the impurity is present at a sufficient level, preparative HPLC is the most common method for isolation. The goal is to obtain a pure sample of the impurity for further analysis.

Step 3: Structural Elucidation Once isolated, a combination of spectroscopic techniques is used to determine the structure of the unknown impurity.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for unambiguous structure elucidation.[10]

-

¹H NMR: Provides information about the number and types of protons in the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

¹⁹F NMR: Since your compound contains a trifluoromethyl group, ¹⁹F NMR is particularly valuable. It offers high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying fluorinated impurities.[11][12][13][14]

-

2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

Step 4: Propose a Structure and Confirm Based on the collective data, propose a chemical structure for the impurity. This proposed structure should be consistent with the known chemistry of the synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole. If possible, synthesize the proposed impurity and compare its analytical data (retention time, mass spectrum, NMR spectra) with the isolated impurity for confirmation.

Q3: I suspect the presence of a regioisomeric impurity. What is the best way to confirm this and quantify it?

A3: The synthesis of pyrazoles from non-symmetrical 1,3-dicarbonyl compounds can often lead to the formation of regioisomers. For 1-Methyl-4-(trifluoromethyl)-1H-pyrazole, a potential regioisomeric impurity would be 1-Methyl-3-(trifluoromethyl)-1H-pyrazole.

Confirmation and Quantification Strategy:

-

Reference Standard: The most definitive way to confirm and quantify a regioisomeric impurity is to obtain or synthesize an authentic reference standard of the suspected isomer.

-

Chromatographic Separation: Develop a high-resolution HPLC or GC method capable of separating the main compound from its potential regioisomer.

-

HPLC: A reversed-phase C18 column is often a good starting point.[15][16] Method development may involve optimizing the mobile phase composition, pH, and column temperature to achieve baseline separation.

-

GC-MS: Gas chromatography coupled with mass spectrometry is also a powerful technique for separating and identifying pyrazole isomers.[17][18] The fragmentation patterns observed in the mass spectra can help differentiate between the isomers.[17]

-

-

NMR Spectroscopy: ¹H and ¹⁹F NMR can be instrumental in distinguishing between regioisomers. The chemical shifts of the methyl and trifluoromethyl groups will be different for each isomer due to their different electronic environments.

-

Quantification: Once a suitable chromatographic method is established and the identity of the regioisomeric impurity is confirmed, quantification can be performed using the reference standard. A calibration curve should be generated to ensure accurate quantification.

Q4: How can I proactively control the formation of impurities during the synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole?

A4: Proactive control of impurities is a critical aspect of process chemistry. Here are some key strategies:

-

Control of Starting Materials: Ensure the purity of your starting materials. Impurities in the precursors can carry through to the final product.

-

Optimization of Reaction Conditions:

-

Solvent: The choice of solvent can significantly influence the regioselectivity of pyrazole formation. For example, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.

-

Temperature and Reaction Time: Carefully control the reaction temperature and time to minimize the formation of by-products and degradation products.

-

pH: The pH of the reaction mixture can also affect the impurity profile.

-

-

Purification Process: Develop a robust purification method to effectively remove impurities. This may involve crystallization, distillation, or chromatography.

-

Forced Degradation Studies: Conduct forced degradation studies early in development to understand the intrinsic stability of the molecule and its degradation pathways.[5][6][7] This information can help in designing a stable formulation and defining appropriate storage conditions.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis

| Potential Cause | Troubleshooting Steps |

| Inappropriate Mobile Phase | Optimize the mobile phase composition. For pyrazole derivatives, a mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile is common.[15][16] |

| Column Overload | Reduce the injection volume or the concentration of the sample solution.[15] |

| Secondary Interactions with Column | Consider a different column chemistry (e.g., a biphenyl phase) or adjust the mobile phase pH to suppress ionization of the analyte.[19] |

| Column Degradation | Replace the column with a new one of the same type. |

Issue 2: Inconsistent Results Between Batches

| Potential Cause | Troubleshooting Steps |

| Variability in Starting Materials | Source starting materials from a consistent and reputable supplier. Perform quality control checks on incoming raw materials. |

| Inconsistent Reaction Conditions | Ensure that reaction parameters such as temperature, pressure, and stirring speed are tightly controlled and monitored for each batch. |

| Changes in the Manufacturing Process | Any changes to the manufacturing process should be carefully evaluated for their impact on the impurity profile. |

| Improper Storage | Store the material under controlled conditions (temperature and humidity) as determined by stability studies.[20] |

Issue 3: Identification of a Mutagenic Impurity

| Potential Cause | Troubleshooting Steps |

| Presence of a DNA Reactive Moiety | According to ICH M7(R1) guidelines, all identified impurities should be evaluated for mutagenicity.[4][9] |

| Control Strategy | If a mutagenic impurity is identified, a control strategy must be implemented to limit its presence in the final product to an acceptable level, often based on the Threshold of Toxicological Concern (TTC).[1][4] |

| Process Modification | Modify the synthetic process to avoid the formation of the mutagenic impurity or implement a specific purification step to remove it. |

Experimental Protocols

Protocol 1: Generic HPLC Method for Impurity Profiling

Objective: To separate and quantify impurities in a batch of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole.

Instrumentation: A standard HPLC system with a UV detector.

| Parameter | Condition |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[15][16] |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: MethanolGradient: Start with a suitable ratio (e.g., 80:20 A:B) and ramp up the organic phase. |

| Flow Rate | 1.0 mL/min[15][16] |

| Column Temperature | 25 ± 2°C[15][16] |

| Injection Volume | 5.0 µL[15][16] |

| Detection Wavelength | 206 nm (or a wavelength determined by the UV spectrum of the main compound)[15][16] |

| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 50-80 µg/mL and filter through a 0.2 µm syringe filter.[15] |

Protocol 2: Sample Preparation for NMR Analysis

Objective: To prepare a sample for structural elucidation of an isolated impurity.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

| Parameter | Condition |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[15] |

| Sample Preparation | Dissolve approximately 5-10 mg of the isolated impurity in 0.5-0.7 mL of the deuterated solvent.[15] |

| Experiments | Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR (COSY, HSQC, HMBC) spectra. |

Visualizations

Caption: Workflow for the identification and control of an unknown impurity.

References

- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

- Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research.

- European Medicines Agency. Quality: impurities. European Medicines Agency.

- U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. U.S.

- A3P.

- Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.

- BenchChem. A Comparative Guide to the Cross-Validation of Analytical Data for Novel Pyrazole Compounds. BenchChem.

- Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Enamine. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.

- ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.

- TSI Journals. (2017, April 25). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals.

- International Journal of Current Pharmaceutical Analysis. (2014, August 10).

- MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- UPLC-HR-MS/MS. (2025, August 9). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.

- Journal of AOAC INTERNATIONAL. (2023, April 15). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Oxford Academic.

- University of Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer.

- Chemical Science (RSC Publishing).

- NMR | Fluorine Spectroscopy.

- ChemicalBook. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis. ChemicalBook.

- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.

- International Journal for Scientific Research & Development.

- Forced Degradation Study an Essential Approach to Develop Stability Indic

- Fluorine NMR.

- The Journal of Organic Chemistry. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.

- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- MDPI. (2018, January 12).

- PharmaInfo.